3-Methoxy-5-(1H-pyrazol-4-yl)piperidine
Description
Significance of Pyrazole (B372694) Derivatives in Pharmaceutical Design
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. nih.gov Its derivatives have shown a wide array of biological activities, leading to their incorporation into numerous commercially successful drugs. globalresearchonline.net
The history of pyrazole chemistry dates back to the late 19th century. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, a 5-pyrazolone, through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. globalresearchonline.netijpsr.com This was followed by the first synthesis of the parent pyrazole compound in 1889 by Hans von Pechmann. globalresearchonline.net For much of its early history, pyrazole chemistry was largely of academic interest. However, the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 sparked greater interest in the biological potential of this scaffold. nih.gov Over the subsequent decades, the therapeutic applications of pyrazole derivatives expanded rapidly, leading to their use as anti-inflammatory agents, analgesics, and more. frontiersin.org The number of FDA-approved drugs containing a pyrazole nucleus has seen a significant increase, particularly in the last decade, highlighting its growing importance in pharmaceutical development. nih.govtandfonline.comnih.gov
The pyrazole ring is widely regarded as a "privileged scaffold" in drug discovery. tandfonline.comnih.govbenthamdirect.comtandfonline.commdpi.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for developing a wide range of therapeutic agents. mdpi.com The presence of the pyrazole moiety in numerous FDA-approved drugs across various therapeutic areas is a testament to its privileged status. benthamdirect.com These drugs target a wide array of conditions, including cancer, viral infections, inflammatory diseases, and erectile dysfunction. tandfonline.comnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug development. tandfonline.comnih.gov
Below is a table of notable drugs that feature the pyrazole scaffold, demonstrating its therapeutic diversity.
| Drug Name | Therapeutic Use |
| Celecoxib | Anti-inflammatory frontiersin.orgbenthamdirect.com |
| Sildenafil | Erectile dysfunction, Pulmonary hypertension tandfonline.comtandfonline.com |
| Rimonabant | Anti-obesity (withdrawn) benthamdirect.comresearchgate.net |
| Ibrutinib | Anticancer tandfonline.com |
| Ruxolitinib | Anticancer, Myelofibrosis tandfonline.comnih.gov |
| Axitinib | Anticancer tandfonline.com |
| Niraparib | Anticancer tandfonline.com |
| Lenacapavir | Antiviral (HIV) tandfonline.comtandfonline.com |
| Crizotinib | Anticancer frontiersin.orgnih.gov |
| Baricitinib | Rheumatoid arthritis, Alopecia, COVID-19 tandfonline.comtandfonline.com |
This table is not exhaustive but illustrates the broad applicability of the pyrazole scaffold.
The structural versatility of the pyrazole ring is a key reason for its widespread use in medicinal chemistry. As a π-excessive aromatic heterocycle, it possesses a unique combination of chemical properties. nih.govnih.gov The ring contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen that can act as a hydrogen bond donor and a "pyridine-like" nitrogen that serves as a hydrogen bond acceptor. nih.govnih.govnih.gov This amphoteric nature allows for a variety of interactions with biological macromolecules. nih.gov
The reactivity of the pyrazole ring allows for functionalization at multiple positions. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.govnih.govresearchgate.net This predictable reactivity enables chemists to strategically modify the scaffold to fine-tune its properties. Furthermore, the pyrazole ring can serve as a building block for more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, further expanding its structural diversity and potential applications. nih.govmdpi.com
Role of Piperidine (B6355638) Scaffolds in Bioactive Molecules
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical science. nih.govresearchgate.net Its derivatives are found in a vast number of natural alkaloids and synthetic drugs, highlighting its fundamental role in the development of bioactive molecules. nih.govresearchgate.net
Piperidine is a saturated heterocycle that typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces unique conformational features. Two distinct chair conformations are possible: one where the N-H bond is in an axial position and another where it is in an equatorial position. wikipedia.org In the gas phase and nonpolar solvents, the equatorial conformation is generally more stable. wikipedia.org The energy barrier for nitrogen inversion, the process that interconverts these conformers, is significantly lower than that for ring inversion. wikipedia.org
The substitution pattern on the piperidine ring greatly influences its conformational preferences and three-dimensional shape. nih.gov The introduction of substituents can lock the ring into a specific conformation, which is a critical aspect of rational drug design, as the precise spatial arrangement of functional groups often dictates a molecule's biological activity. The ability to control the conformation allows medicinal chemists to design molecules that fit precisely into the binding site of a biological target.
The piperidine moiety is a crucial pharmacophore, an essential structural feature responsible for a molecule's biological activity. researchgate.netresearchgate.net It is a key component in more than twenty classes of pharmaceuticals. nih.gov The nitrogen atom in the piperidine ring is often basic and can be protonated at physiological pH, allowing it to form important ionic interactions with biological targets like enzymes and receptors. nih.gov This feature, combined with its versatile and stable scaffold, makes it an ideal building block for creating drugs with desired properties. nih.govajchem-a.com Introducing a piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. colab.wsresearchgate.net
The following table lists some well-known drugs that incorporate the piperidine scaffold, showcasing its importance across different therapeutic indications.
| Drug Name | Therapeutic Use |
| Fentanyl | Analgesic researchgate.net |
| Haloperidol | Antipsychotic nih.gov |
| Donepezil | Alzheimer's disease acs.org |
| Loperamide | Antidiarrheal researchgate.net |
| Methylphenidate | ADHD Treatment |
| Paroxetine | Antidepressant |
| Pimozide | Antipsychotic researchgate.net |
| Raloxifene | Osteoporosis Treatment researchgate.net |
This table provides examples and is not a complete list of all piperidine-containing drugs.
Rationale for Investigating Hybrid Pyrazole-Piperidine Architectures: Focus on 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine
The concept of creating hybrid molecules by combining two or more privileged scaffolds is a powerful strategy in medicinal chemistry. This approach aims to synergize the beneficial properties of each component or to develop molecules with novel mechanisms of action. The hybridization of pyrazole and piperidine moieties has been an area of active research, with the resulting compounds showing promise in various therapeutic fields. nih.gov
The specific compound, this compound, represents a thoughtfully designed hybrid structure. The rationale for its investigation can be broken down into the contributions of its constituent parts:
The Pyrazole Moiety: The unsubstituted 1H-pyrazole ring offers a site for hydrogen bond donation and acceptance, which is critical for target binding. Its linkage at the 4-position to the piperidine ring provides a stable connection that allows for defined spatial orientation.
The Piperidine Scaffold: As a central linking unit, the piperidine ring provides a non-planar, three-dimensional character to the molecule. This is a departure from often flat, aromatic systems and can lead to improved target specificity and better physicochemical properties.
The 3-Methoxy Group: The methoxy (B1213986) group at the 3-position of the piperidine ring is a key feature. It can influence the molecule's conformation and polarity. The introduction of a methoxy group can enhance metabolic stability and may improve cell membrane permeability. Furthermore, the position of this group introduces a chiral center, allowing for the synthesis and evaluation of individual enantiomers which may exhibit different biological activities and safety profiles. thieme-connect.com
The investigation of this compound is thus driven by the hypothesis that the unique combination of these three components can lead to a molecule with desirable drug-like properties and potent biological activity. The exploration of such hybrid structures is essential for expanding the chemical space available for drug discovery and for developing next-generation therapeutics.
Research Findings on Related Pyrazole-Piperidine Architectures
While specific research data on this compound is not extensively available in the public domain, the biological potential of closely related pyrazole-piperidine hybrids has been documented. These findings provide a strong basis for the continued investigation of this chemical class. For instance, various substituted pyrazole-piperidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. nih.gov
In one study, a series of 1,5-diaryl pyrazoles containing a 4-piperidine moiety were synthesized and tested for their antibacterial activity. The presence of the piperidine ring was found to be important for the observed antimicrobial effects. nih.gov Another area of significant interest is the development of pyrazole-based compounds as kinase inhibitors for cancer therapy, where piperidine substituents are often incorporated to modulate solubility and target engagement. nih.gov
The following table summarizes representative biological activities of analogous pyrazole-piperidine compounds from the scientific literature.
| Compound Type | Biological Activity | Key Findings |
| 1,5-Diaryl pyrazole with 4-piperidine moiety | Antibacterial | The piperidine group was noted to be important for the antimicrobial activity against various bacterial strains. nih.gov |
| Pyrano[2,3-c]pyrazole with N-phenylpiperidine | Anticancer (Anti-glioma) | Showed inhibitory activity against the AKT2/PKBβ kinase, which is implicated in glioma. nih.gov |
| 1-Thiocarbamoyl-3-phenyl-5-aryl-4,5-dihydro-(1H)-pyrazole derivatives | Anti-inflammatory, Analgesic, MAO-B inhibitor | Certain derivatives exhibited significant anti-inflammatory and analgesic properties, along with potent and selective MAO-B inhibition. nih.gov |
These examples underscore the therapeutic potential inherent in the pyrazole-piperidine scaffold and provide a strong impetus for the synthesis and detailed biological evaluation of novel derivatives such as this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-methoxy-5-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3O/c1-13-9-2-7(3-10-6-9)8-4-11-12-5-8/h4-5,7,9-10H,2-3,6H2,1H3,(H,11,12) |
InChI Key |
NLEWAABYNPMRSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(CNC1)C2=CNN=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 3 Methoxy 5 1h Pyrazol 4 Yl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and for establishing the stereochemistry of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The pyrazole (B372694) ring protons are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm), while the piperidine (B6355638) ring protons would be found in the aliphatic region (δ 1.5-3.5 ppm). The methoxy (B1213986) group would present as a sharp singlet around δ 3.3-3.5 ppm. Analysis of the coupling constants (J-values) between adjacent protons would help in determining their spatial relationships, particularly the distinction between axial and equatorial protons on the piperidine ring.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and nitrogen. The pyrazole carbons would resonate in the downfield region (δ 100-140 ppm), while the piperidine carbons would be in the upfield region (δ 20-60 ppm). The methoxy carbon would appear around δ 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine CH (C3, C5) | 2.5 - 3.5 | 40 - 60 |
| Piperidine CH₂ (C2, C4, C6) | 1.5 - 3.0 | 20 - 50 |
| Methoxy (OCH₃) | 3.3 - 3.5 (singlet) | 55 - 60 |
| Pyrazole CH (C3', C5') | 7.5 - 8.0 (singlets) | 120 - 140 |
| Pyrazole C4' | - | 100 - 110 |
| Pyrazole NH | 10.0 - 13.0 (broad) | - |
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional NMR techniques are indispensable for assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the piperidine and pyrazole rings, confirming the connectivity of the proton spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the piperidine ring to the pyrazole ring and confirming the position of the methoxy group. For instance, correlations between the piperidine C5 proton and the pyrazole C4' and C3'/C5' carbons would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the substituents on the piperidine ring (cis/trans). For example, a NOE between the C3-H and C5-H would suggest a cis relationship.
¹⁵N NMR Spectroscopy for Nitrogen Environments and Tautomeric Forms
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information. It would distinguish between the different nitrogen environments in the piperidine and pyrazole rings. For the pyrazole ring, ¹⁵N chemical shifts are sensitive to tautomerism. In solution, N-unsubstituted pyrazoles can undergo rapid proton exchange between the two nitrogen atoms, leading to averaged signals. rsc.org The chemical shifts of the "pyrrole-like" nitrogen (NH) and the "pyridine-like" nitrogen (N) are distinct and can be used to study the tautomeric equilibrium. rsc.orgmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show the following key absorption bands:
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the piperidine and pyrazole rings.
C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring and the methoxy group, and above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrazole ring.
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region characteristic of the C-O bond in the methoxy group.
C=N and C=C stretch: Bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the pyrazole ring.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (stretch) | 3100 - 3500 | Medium-Broad |
| C-H (aliphatic) | 2800 - 3000 | Medium-Strong |
| C-H (aromatic) | > 3000 | Medium-Weak |
| C-O (ether) | 1050 - 1150 | Strong |
| C=N, C=C (pyrazole) | 1400 - 1650 | Medium-Variable |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be measured, allowing for the confirmation of the molecular formula (C₉H₁₅N₃O).
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would include:
Loss of the methoxy group (•OCH₃) or methanol (B129727) (CH₃OH).
Cleavage of the piperidine ring, leading to characteristic fragment ions.
Fragmentation of the pyrazole ring.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would be used to determine:
Absolute Stereochemistry: The absolute configuration (R or S) at the chiral centers (C3 and C5 of the piperidine ring) could be determined, especially if a chiral derivative is prepared or if anomalous dispersion methods are used.
Conformation: The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the methoxy and pyrazolyl substituents would be established.
Intermolecular Interactions: The crystal packing would reveal information about intermolecular forces such as hydrogen bonding (e.g., involving the pyrazole and piperidine N-H groups) and van der Waals interactions, which govern the solid-state properties of the compound.
The combination of these advanced spectroscopic and crystallographic techniques would provide a comprehensive and unambiguous characterization of this compound, laying a solid foundation for any future studies on its chemical and biological properties.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
No published studies detailing the single crystal X-ray diffraction analysis of this compound were found. This technique is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and conformational geometry. Without such a study, the definitive solid-state structure of this compound remains unknown.
Analysis of Intermolecular Interactions in Crystalline State
In the absence of single crystal X-ray diffraction data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding or van der Waals forces that govern the crystal packing of this compound, cannot be performed. Understanding these interactions is fundamental to predicting and explaining the physical properties of the crystalline material.
Other Advanced Characterization Techniques (e.g., Elemental Analysis)
Detailed reports on other advanced characterization techniques, including elemental analysis, for this compound are not available in the public domain. Elemental analysis is a foundational technique used to determine the elemental composition of a compound, providing experimental validation of its chemical formula.
While research exists on the synthesis and characterization of structurally related compounds, such as pyrazole-substituted piperidines and methoxy-substituted pyrazoles, this information cannot be extrapolated to definitively describe the specific characteristics of this compound. mdpi.comresearchgate.netresearchgate.net The synthesis of various pyrazole derivatives has been documented, and their structures have been confirmed using methods like NMR spectroscopy and high-resolution mass spectrometry (HRMS). mdpi.commdpi.comktu.edu Additionally, crystallographic studies have been completed for simpler systems like 4-halogenated-1H-pyrazoles, highlighting the types of intermolecular interactions that can occur in pyrazole-containing crystals. mdpi.com However, this body of work does not directly address the specific compound .
Further research and publication of experimental data are required to elucidate the detailed chemical and physical properties of this compound.
Based on the current search results, there is no specific, publicly available scientific literature containing detailed computational and theoretical investigations, such as Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, or specific data on electronic structure, reactivity indices, and conformational analysis, for the chemical compound this compound.
Therefore, it is not possible to generate the requested article with the specified detailed research findings, data tables, and in-depth analysis for each subsection of the provided outline. The required scientifically accurate content and detailed research findings for this particular compound are not present in the accessible literature.
Computational and Theoretical Investigations of 3 Methoxy 5 1h Pyrazol 4 Yl Piperidine
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
The molecular structure of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, featuring hydrogen bond donors (the piperidine (B6355638) and pyrazole (B372694) NH groups) and acceptors (the methoxy (B1213986) oxygen and the pyrazole and piperidine nitrogen atoms), suggests the potential for significant intramolecular hydrogen bonding. In related systems, such as crowded piperidines with N-alkyl substituents, intramolecular OH···N bonds have been observed and characterized using NMR and IR spectroscopy. nih.gov These studies have established that the piperidine ring often adopts a chair conformation, which can facilitate the formation of these internal hydrogen bonds. nih.gov For this compound, a plausible intramolecular hydrogen bond could form between the piperidine N-H and the methoxy oxygen, or between the pyrazole N-H and the piperidine nitrogen.
Theoretical studies on similar molecules, like fagopyrins which contain piperidine substituents, have shown that the formation of OH···N hydrogen bonds can be energetically favorable over other types of intramolecular interactions. nih.gov Density Functional Theory (DFT) calculations on various pyrazole-containing compounds have been employed to analyze the energetics of hydrogen-bond interactions, confirming the stability conferred by such bonds. researchgate.net
Molecular Docking Studies for Putative Target Identification and Binding Modes
Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a protein target. For pyrazolyl-piperidine derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, various pyrazole derivatives have been docked against targets such as human topoisomerase II β, cyclooxygenase-2 (COX-2), and factor Xa (FXa), revealing insights into their inhibitory potential. researchgate.netmdpi.comnih.gov
Given the structural motifs present in this compound, it is conceivable that it could bind to a range of biological targets. The pyrazole moiety is a common feature in many marketed drugs and is known to act as a bioisostere for aryl groups, enhancing properties like lipophilicity. nih.gov Docking studies on pyrazole-containing pharmaceuticals have shown that the pyrazole ring can form crucial π-π interactions with aromatic residues like tryptophan in the binding site. nih.gov
Computational docking studies on analogous pyrazolyl-piperidine compounds have provided detailed profiles of their interactions with protein targets. These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. For example, in the docking of pyrazolyl piperidine analogs as FXa inhibitors, the protonated benzylamine (B48309) moiety was shown to form hydrogen bonds with key residues in the S1 pocket of the enzyme. nih.govresearchgate.net
The pyrazole ring itself is versatile in its interactions, capable of acting as both a hydrogen bond donor (via the N-1 position) and an acceptor (via the N-2 position). nih.gov This allows for the formation of specific hydrogen bond networks with amino acid residues in the active site of a target protein. nih.govresearchgate.net Binding affinity predictions, often expressed as a docking score (e.g., in kcal/mol), are a key output of these studies. For instance, molecular docking of pyrazoline derivatives against antifungal targets has yielded binding energies in the range of -7.96 to -8.76 kcal/mol, indicating strong potential interactions. nih.gov
An illustrative data table for the predicted binding affinities of a hypothetical series of pyrazolyl-piperidine derivatives against a putative kinase target is presented below.
| Compound | Predicted Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| Analog 1 | -8.5 | 3 | ASP86, LYS23, GLU82 |
| Analog 2 | -8.2 | 2 | ASP86, LYS23 |
| Analog 3 | -7.9 | 2 | ASP86, GLN81 |
| Analog 4 | -9.1 | 4 | ASP86, LYS23, GLU82, THR84 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
A critical outcome of molecular docking simulations is the identification of specific amino acid residues that are crucial for ligand binding. In studies of pyrazole-containing inhibitors, residues such as aspartic acid, glycine, and alanine (B10760859) have been identified as forming key hydrogen bonds. nih.gov For pyrazolyl–thiazole (B1198619) derivatives, docking studies have similarly pinpointed specific residues within the active sites of microbial enzymes that are essential for the observed antimicrobial activity. nih.gov
The pyrazole ring's ability to engage in π-π stacking with aromatic residues like tryptophan and phenylalanine is another recurring theme in the molecular docking of related compounds. nih.gov Hydrophobic interactions with residues such as histidine and proline have also been noted as important for the binding of pyrazole-containing drugs. nih.gov
The following table provides a hypothetical summary of key interacting residues for a pyrazolyl-piperidine analog docked into a putative enzyme active site.
| Interaction Type | Key Amino Acid Residues |
| Hydrogen Bonding | ASP145, GLY146, SER190 |
| π-π Stacking | TRP143 |
| Hydrophobic Interactions | LEU89, VAL97, ILE152 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. While no specific QSPR models for this compound have been reported, extensive QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR focused on biological activity, have been conducted on piperidine derivatives. tandfonline.comresearchgate.netnih.govnih.govtandfonline.com
These studies typically involve the calculation of a large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. researchgate.net These can include 2D topological descriptors, 3D descriptors, and electronic parameters. tandfonline.comnih.gov Statistical methods such as Multiple Linear Regression (MLR) and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are then used to build predictive models. tandfonline.comresearchgate.netnih.gov
For example, QSAR models have been successfully developed to predict the toxicity of piperidine derivatives against Aedes aegypti, with coefficients of determination (r²) greater than 0.85. researchgate.netnih.govtandfonline.com In another study on furan-pyrazole piperidine derivatives with Akt1 inhibitory activity, QSAR models were built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm. tandfonline.com The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. tandfonline.comresearchgate.netnih.govtandfonline.com
A hypothetical QSPR model for predicting a property like aqueous solubility (LogS) for a series of pyrazolyl-piperidine derivatives might look like the following equation:
LogS = 0.5 * (logP) - 0.02 * (Molecular Weight) + 0.1 * (Number of Rotatable Bonds) + c
Where logP is the partition coefficient, and c is a constant. Such a model, once validated, could provide rapid predictions for new, unsynthesized analogs.
Pharmacological and Mechanistic Research of 3 Methoxy 5 1h Pyrazol 4 Yl Piperidine and Analogues
In Vitro Biological Screening Paradigms for Pyrazole-Piperidine Derivatives
In vitro screening methodologies are fundamental in identifying the biological potential of novel chemical entities. For pyrazole-piperidine derivatives, these paradigms range from broad-spectrum assays that cast a wide net for any biological activity to more focused, target-based screens that probe interactions with specific enzymes or receptors relevant to the known pharmacology of the pyrazole (B372694) and piperidine (B6355638) scaffolds.
The inherent structural features of the pyrazole and piperidine moieties have prompted the evaluation of their derivatives across a wide array of bioassays.
Anti-inflammatory Activity: The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory agents, most notably in COX-2 inhibitors like Celecoxib. nih.govnih.gov Consequently, novel pyrazole-piperidine analogues are frequently evaluated for their anti-inflammatory potential. Common in vitro assays include the inhibition of protein denaturation and cyclooxygenase (COX) enzyme activity. mdpi.commdpi.com For instance, certain pyrazole derivatives have shown potent COX-2 inhibitory activity, with IC50 values as low as 0.034 to 0.052 μM. mdpi.com Other studies have identified pyrazole-chalcone derivatives as selective COX-2 inhibitors and pyrazolo-pyridine analogues as effective suppressors of pro-inflammatory cytokines. sciencescholar.us
Antimicrobial Activity: The search for new antimicrobial agents has led to the screening of pyrazole-piperidine compounds against various pathogens. These derivatives are tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. nih.gov For example, specific pyrazole analogues have demonstrated significant activity against Escherichia coli and Streptococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL. nih.gov Fused pyrazole-pyrimidine derivatives have also shown potent in-vitro antifungal activity against species like Aspergillus fumigatus. nih.gov
Anticancer Activity: A primary focus of research on pyrazole-piperidine derivatives is their potential as anticancer agents. nih.govnih.gov These compounds are routinely screened against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI), to determine their antiproliferative effects. nih.govsemanticscholar.org Notable findings include pyrazole derivatives linked to a piperidine moiety showing efficacy in inhibiting cell survival in cancer cell lines, and phthalazine-piperazine-pyrazole conjugates demonstrating significant activity against MCF7, A549, and DU145 cancer cells with IC50 values in the low micromolar range. nih.gov The cytotoxic mechanisms often involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Table 1: Selected In Vitro Anticancer Activity of Pyrazole-Piperidine Analogues
| Compound Class | Cell Line(s) | Measured Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Phthalazine-piperazine-pyrazole conjugates | MCF7 (Breast), A549 (Lung), DU145 (Prostate) | 0.96 µM, 1.40 µM, 2.16 µM | nih.gov |
| Pyrazole derivatives with piperidine moiety | SMMC7721, SGC7901, HCT116 | 5 to 21.2 µM | nih.gov |
| Pyrazole-oxindole conjugates | - | - | researchgate.net |
| Pyrazole-based CDK2 inhibitors | HCT116 (Colon) | GI50 = 3.81 µM | rsc.org |
Enzyme Inhibition: Beyond specific target classes like kinases, pyrazole-piperidine scaffolds are screened against other enzymes implicated in disease. This includes enzymes like angiotensin-converting enzyme (ACE), where certain pyrazole derivatives have shown inhibitory activity with IC50 values around 0.123 mM. nih.gov
Building on the structural alerts within the pyrazole-piperidine framework, researchers employ target-based screening to assess their inhibitory action against specific enzymes known to be modulated by these heterocycles.
Kinase Inhibition: Protein kinases are critical targets in oncology and inflammation research, and the pyrazole scaffold is a key component of many approved kinase inhibitors. nih.govnih.gov Derivatives are frequently screened against a panel of kinases to determine their potency and selectivity.
Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been extensively developed as CDK inhibitors. nih.gov For example, AT7519, a pyrazole-carboxamide with a piperidinyl group, was identified through fragment-based screening and optimized to have low nanomolar affinity for CDK2. nih.gov Other synthetic pyrazole derivatives have shown potent inhibition of CDK2/cyclin A2 with IC50 values as low as 0.96 µM. nih.govrsc.org
Janus Kinases (JAKs): The pyrazole ring is a core structural element in JAK inhibitors like Ruxolitinib, which selectively inhibits JAK1 and JAK2 with IC50 values around 3 nM. nih.gov
c-Met Kinase: Pyrazolo[3,4-b]pyridine derivatives have shown strong inhibitory activity against c-Met kinase, with IC50 values in the nanomolar range. rsc.org
Soluble Epoxide Hydrolase (sEH) Inhibition: The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and hypertension. nih.govbohrium.com Piperidine-derived amides and chromone-2-carboxamides containing a piperidine moiety have been identified as potent sEH inhibitors, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.govacgpubs.orgresearchgate.net Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). researchgate.net
Phospholipase C (PLC) Inhibition: While less commonly reported for this specific scaffold compared to kinases or sEH, piperidine-containing compounds are evaluated for their effects on phospholipase C (PLC) enzymes, which are crucial in cellular signaling pathways.
Table 2: Target-Based Enzyme Inhibition by Pyrazole-Piperidine Analogues
| Target Enzyme | Compound Class | Inhibition (IC50) | Reference |
|---|---|---|---|
| CDK2 | Pyrazole-carboxamide (AT7519) | Low nM affinity | nih.gov |
| CDK2/cyclin A2 | Novel pyrazole derivatives | 0.96 µM - 3.82 µM | nih.govrsc.org |
| JAK1/JAK2 | Pyrazole-pyrrolopyrimidine (Ruxolitinib) | ~3 nM | nih.gov |
| sEH | Piperidine-derived amide | >40-fold reduction in activity with substitution | nih.gov |
| sEH | Chromen-2-amide with benzyl (B1604629) piperidine | 1.75 µM | acgpubs.org |
Mechanistic Investigations at the Cellular and Molecular Level (In Vitro)
Following the identification of active compounds through screening, subsequent research delves into the underlying mechanisms of action at the cellular and molecular levels.
Research aims to pinpoint the specific signaling cascades and cellular events affected by pyrazole-piperidine derivatives. For anticancer candidates, studies often reveal modulation of pathways critical for cell survival and proliferation. Treatment of cancer cells with piperidine derivatives can affect the epithelial-mesenchymal transition by upregulating E-cadherin and downregulating N-cadherin and Vimentin. nih.gov Furthermore, these compounds have been shown to regulate crucial signaling pathways such as PI3K/Akt, MAPK, and STAT-3. rsc.orgnih.gov In the context of kinase inhibitors, these compounds directly interfere with phosphorylation cascades that govern cell cycle progression, apoptosis, and differentiation. nih.gov
For compounds that act as enzyme inhibitors, detailed kinetic studies and binding site analyses are performed. Enzyme inhibition assays determine key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the potency of the inhibitor. nih.govrsc.org
Molecular docking and X-ray crystallography are powerful tools used to characterize the binding mode of these inhibitors. nih.govnih.gov For CDK2 inhibitors, studies have revealed that the pyrazole ring often acts as a hinge-binder, forming key hydrogen bonds with backbone residues in the ATP-binding pocket of the kinase, such as Leu83. nih.govnih.gov Similarly, docking studies of JAK2 inhibitors show the pyrazole nitrogens forming hydrogen bonds with residues like Glu930 and Leu932. nih.gov For sEH inhibitors, docking experiments show binding within the catalytic pocket, near key amino acids involved in hydrolysis. nih.gov These structural insights are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective analogues.
To confirm that target engagement translates into a functional cellular response, a variety of cell-based assays are employed.
Cell Cycle Analysis: Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound. Many pyrazole-based anticancer agents have been shown to induce cell cycle arrest. nih.gov For example, certain pyrazole derivatives arrest the cell cycle at the S and G2/M phases, while others cause a significant arrest at the G1 phase. nih.govnih.govrsc.org This blockage of cell cycle progression prevents cancer cells from dividing and proliferating. researchgate.netrsc.org
Apoptosis Induction: In addition to cell cycle arrest, many pyrazole-piperidine compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. Assays measuring the expression of key apoptotic proteins, such as an increase in the Bax/Bcl-2 ratio and the activation of caspases, confirm this mechanism. nih.govmdpi.com
Antiplatelet Aggregation: The pyrazole scaffold has been associated with antiplatelet activity. semanticscholar.org Cell-based assays measuring the aggregation of platelets in response to various stimuli can be used to evaluate the potential of new derivatives as antiplatelet agents.
Table 3: List of Mentioned Chemical Compounds
| Compound Name/Class |
|---|
| 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine |
| AT7519 |
| Celecoxib |
| Chromen-2-amide with benzyl piperidine |
| Phthalazine-piperazine-pyrazole conjugates |
| Piperidine-derived amides |
| Pyrazole-chalcone derivatives |
| Pyrazole-oxindole conjugates |
| Pyrazolo[3,4-b]pyridine derivatives |
| Pyrazolo[3,4-d]pyrimidine derivatives |
| Pyrazolo-pyridine analogues |
Receptor Interaction Profiling (e.g., 5-HT2A receptor inverse agonism for related pyrazoles)
The pyrazole scaffold is a key feature in compounds designed to interact with various receptors, demonstrating a range of pharmacological activities. While direct receptor profiling data for this compound is not extensively detailed in the available literature, the activities of related pyrazole-containing molecules provide a strong basis for its potential interactions. A significant area of research for pyrazole analogues has been their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.
Research has identified phenyl-pyrazole ureas as potent 5-HT2A inverse agonists. nih.gov Inverse agonists are compounds that bind to the same receptor as an agonist but induce an opposite pharmacological response. This property is particularly relevant for receptors that exhibit constitutive activity, meaning they can signal without a ligand bound. nih.gov The ability of these pyrazole derivatives to act as inverse agonists at 5-HT2A receptors has been explored for applications such as antiplatelet agents. nih.gov Atypical antipsychotics like clozapine (B1669256) and risperidone (B510) have also been characterized as 5-HT2A receptor inverse agonists, a property believed to contribute to their therapeutic effects. nih.gov Pimavanserin, another potent 5-HT2A inverse agonist, was developed as a potential antipsychotic treatment. nih.gov These findings suggest that pyrazole-containing structures, such as this compound, may possess the structural motifs necessary for similar interactions with the 5-HT2A receptor.
Beyond serotonin receptors, pyrazole analogues have been investigated for their effects on other G-protein-coupled receptors (GPCRs). For instance, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov PAMs bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, enhancing the receptor's response to its endogenous ligand, acetylcholine. nih.gov This modulation of the M4 receptor is being explored for its potential in treating conditions like schizophrenia and dementia. nih.gov The diverse receptor-modulating capabilities of pyrazole analogues underscore the potential for this compound to engage in complex receptor interactions.
Investigation of Specific Biological Activities (In Vitro)
The pyrazole nucleus is a cornerstone in the development of various therapeutic agents, including those with significant anticancer properties. Analogues of this compound have demonstrated efficacy against cancer through multiple mechanisms, including the inhibition of critical cellular enzymes and pathways that drive tumor growth.
Kinases are a major class of enzymes that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Pyrazole-based compounds have been successfully developed as inhibitors of several key kinases involved in oncogenesis.
Janus Kinase (JAK): The JAK/STAT signaling pathway is crucial for cytokine signaling, and its overactivation is linked to various cancers. researchgate.net Pyrazole derivatives have been discovered as potent and selective inhibitors of JAK1. researchgate.netnih.gov For example, the discovery of a pyrazole-carboxamide derivative demonstrated high ligand efficiency and favorable pharmacokinetic properties as a selective JAK1 inhibitor. nih.gov Another study detailed the optimization of a pyrazole-containing compound, AZD4205, into a highly selective JAK1 kinase inhibitor, which showed enhanced antitumor activity in preclinical models when combined with an EGFR inhibitor. researchgate.net
Aurora Kinase (AurA, AurB): Aurora kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. A class of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine compounds was developed by modifying a known pyrimidine-based inhibitor, resulting in a potent Aurora A kinase inhibitor with excellent selectivity over Aurora B. researchgate.net This compound proved effective in an antitumor mouse model. researchgate.net Another pyrazole-indazole carboxamide was identified as an Aurora A kinase inhibitor through structural analysis. pdbj.org
p38 Mitogen-Activated Protein Kinase (p38-MAPK): The p38-MAPK pathway is involved in cellular responses to stress and inflammation and can play a role in cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as cytotoxic agents against cancer cells, with inhibitory activity against p38α MAPK that was more potent than the reference compound, sorafenib. ijmphs.com These compounds also induced apoptosis and cell cycle arrest at the G2/M phase. ijmphs.com
The following table summarizes the kinase inhibitory activities of selected pyrazole analogues.
| Compound Class/Example | Target Kinase | Activity/Finding | Reference |
| Pyrazole-carboxamide derivative | JAK1 | Potent and selective inhibitor with favorable pharmacokinetics. | nih.gov |
| AZD4205 | JAK1 | Highly selective inhibitor, enhanced antitumor activity in combination therapy. | researchgate.net |
| 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine | Aurora A | Potent and selective inhibitor over Aurora B, effective in vivo. | researchgate.net |
| Pyrazolo[3,4-d]pyrimidines | p38α MAPK | More potent inhibition than sorafenib, induced apoptosis. | ijmphs.com |
Beyond direct kinase inhibition, pyrazole-containing compounds exert their anticancer effects by targeting other essential cellular components.
Tubulin: Microtubules, polymers of tubulin, are critical for cell division, making them an excellent target for anticancer drugs. Several pyrazole and pyrazoline derivatives have been identified as tubulin polymerization inhibitors, acting on the colchicine (B1669291) binding site. ekb.egnih.govresearchgate.net For instance, certain N-acetylpyrazoline derivatives not only showed potent anticancer activity but were also found to enhance tubulin polymerization, acting as microtubule-stabilizing agents. ekb.eg A novel pyrazole derivative, PTA-1, was shown to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells by inhibiting tubulin polymerization. nih.gov
Epidermal Growth Factor Receptor (EGFR): Mutant EGFR is a major driver in non-small cell lung cancer (NSCLC). researchgate.net Pyrazole-based structures have been incorporated into third-generation EGFR tyrosine kinase inhibitors (TKIs). Mavelertinib (PF-06747775), a purine-based compound featuring a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety, was designed as a high-affinity irreversible inhibitor that selectively targets oncogenic EGFR mutants over wild-type EGFR. researchgate.net Other pyrazole analogues have also been designed to target EGFR, showing promising antiproliferative activity. researchgate.net
DNA Interaction: Some pyrazole derivatives have been shown to mediate their effects through DNA inhibition, leading to cell cycle arrest. ijmphs.com
The diverse range of intracellular targets highlights the versatility of the pyrazole scaffold in designing novel anticancer agents.
The ultimate outcome of targeting key molecular pathways is the inhibition of cancer cell growth. Numerous studies have demonstrated the potent antiproliferative activity of pyrazole analogues across a wide range of human cancer cell lines.
For example, novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives exhibited significant anti-tumor activities against human colon (HCT-116) and prostate (PC-3) carcinoma cell lines. researchgate.net Similarly, N-acetylpyrazolines showed lethal effects against lung cancer (HOP-92) and melanoma (SK-MEL-5) cell lines. ekb.eg The antiproliferative effects are often dose-dependent, with some compounds showing IC50 values in the submicromolar range. researchgate.netnih.gov For instance, a series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones showed IC50 values as low as 0.054 µM against certain tumor cell lines. researchgate.net
The following table presents the antiproliferative activity of various pyrazole analogues against different cancer cell lines.
| Compound Class/Example | Cancer Cell Line | Activity/Finding | Reference |
| 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives | HCT-116, PC-3 | Good anticancer activities observed. | researchgate.net |
| N-acetylpyrazolines (6c, 6d) | HOP-92 (Lung), SK-MEL-5 (Melanoma) | Potent anticancer activities with GI% values >100%. | ekb.eg |
| (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c) | A549, HT-1080, SGC-7901 | Significant growth inhibition with IC50 values of 0.054–0.16 μM. | researchgate.net |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (22, 23) | MIA PaCa-2 (Pancreatic) | Submicromolar antiproliferative activity. | nih.gov |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes (2b, 2m) | Various | Potent XO inhibitors that induced apoptosis and halted cell cycle progression. | nih.gov |
In addition to their anticancer potential, pyrazole derivatives have been extensively studied for their broad-spectrum antimicrobial properties. The structural features of the pyrazole ring fused with other heterocyclic systems or substituted with various functional groups have led to compounds with significant activity against bacteria and fungi.
A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. core.ac.uknih.gov These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. nih.gov They also showed activity against various fungal strains. nih.gov Certain substitutions on the benzamide (B126) ring resulted in compounds with potent antimicrobial effects. nih.gov
Other research has focused on synthesizing pyrazole derivatives containing thiazole (B1198619) and triazole moieties, which have shown promising antimicrobial and antioxidant activities. nih.gov The incorporation of a piperazine (B1678402) nucleus into trimethoxyphenyl structures has also yielded derivatives with moderate to good antibacterial and antifungal activities. researchgate.net The wide range of biological activities associated with pyrazole derivatives, including analgesic, anti-inflammatory, antiviral, and antitubercular properties, highlights the therapeutic potential of this chemical class. nih.gov
The table below details the antimicrobial activity of selected pyrazole analogues.
| Compound Class/Example | Tested Against | Activity/Finding | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive & Gram-negative bacteria, Fungi | Compounds 9d, 9g, and 9h showed potent antimicrobial activities. | nih.gov |
| Trimethoxyphenyl piperazine derivatives | Bacteria and Fungi | Compounds 3d, 3e, 3f showed good antifungal activity; others showed moderate antibacterial activity. | researchgate.net |
| 3-Methyl-1-phenyl-5-benzenesulfonamido-pyrazole derivatives | Bacteria and Fungi | Synthesized compounds showed antimicrobial activity. | researchgate.net |
| 1,2,3-Triazole pyrazole containing thiazole derivatives | S. aureus | Compounds synthesized to develop novel antimicrobial agents. | nih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds structurally related to this compound is a subject of ongoing research, with studies focusing on various mechanisms, including the inhibition of key inflammatory enzymes and pathways.
Analogues containing pyrazole, pyridine (B92270), and pyran moieties have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are potent mediators of inflammation. nih.govresearchgate.net The inhibition of COX-2 is a well-established strategy for inflammation therapy. nih.gov Studies indicate that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃), can enhance hydrogen bonding interactions with the binding sites of COX-2, potentially leading to stronger enzyme inhibition. nih.gov
Piperazine derivatives containing a pyrazole ring have also shown significant anti-inflammatory and anti-nociceptive effects. For instance, the compound 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester demonstrated the ability to reduce edema in carrageenan-induced paw edema tests and decrease cell migration in pleurisy tests. nih.gov
Furthermore, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a novel therapeutic strategy for inflammation. nih.gov Inhibition of sEH stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov This mechanism has shown therapeutic effects in several peripheral inflammatory-related diseases and is being explored for its role in mitigating neuroinflammation, a key factor in neurodegenerative diseases. nih.govmdpi.com The anti-inflammatory effect of sEH inhibitors has been demonstrated in various pathologies. nih.gov
Enzyme Inhibitory Effects (e.g., α-glucosidase, cholinesterase, aldose reductase, soluble epoxide hydrolase (sEH))
The structural motifs of pyrazole and piperidine are features of various molecules designed to inhibit specific enzymes involved in a range of diseases.
α-Glucosidase Inhibition
α-Glucosidase inhibitors are a therapeutic class used in the management of type 2 diabetes by delaying carbohydrate digestion. nih.govtubitak.gov.tr Numerous pyrazole and piperazine-containing compounds have been investigated for this activity. Novel pyrazole-phthalazine hybrids have demonstrated significantly higher inhibitory activity against yeast α-glucosidase than the standard drug, Acarbose. nih.gov Similarly, 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazole-4-carbaldehyde showed potent α-glucosidase inhibitory activity, with some derivatives exhibiting stronger inhibition than Acarbose. researchgate.net The piperazine moiety is also known to be present in potent α-glucosidase inhibitors. tubitak.gov.trresearchgate.net
Interactive Table: α-Glucosidase Inhibition by Analogue Compounds
| Compound Class | Most Potent Analogue Example | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Pyrazole-Phthalazine Hybrids | Compound 8l | 13.66 ± 0.009 | 720.18 ± 0.008 | nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-ones | Compound 4i | Stronger than Acarbose | - | researchgate.net |
| 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-Ones | Compound 5a | IC₅₀ = 5.76 µg/mL | IC₅₀ = 5.76 µg/mL | mdpi.com |
Cholinesterase Inhibition
Cholinesterase inhibitors work by increasing the amount and duration of action of the neurotransmitter acetylcholine, a mechanism used in the treatment of Alzheimer's disease and myasthenia gravis. nih.gov The inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is considered an important therapeutic strategy. nih.gov Methoxy-substituted N-benzyl pyridinium (B92312) styryls have been designed as dual inhibitors of both enzymes. nih.gov Structure-activity relationship studies have shown that the position and type of substituents, such as methoxy groups, on the aromatic rings significantly influence the inhibitory efficacy against both AChE and BChE. nih.gov
Aldose Reductase Inhibition
Aldose reductase (AKR1B1) is the first enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the activation of this pathway is a key event leading to long-term diabetic complications. nih.gov Therefore, aldose reductase inhibitors (ARIs) are a promising therapy to prevent the development of these complications. researchgate.net Research has led to the development of novel ARIs based on pyrido[2,3-b]pyrazin-3(4H)-one and benzothiazine frameworks. researchgate.netnih.gov Studies on these analogues have shown that the introduction of phenolic hydroxyl groups, often by demethylation of methoxy groups, can significantly enhance inhibitory activity against AKR1B1. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, vasodilatory, and analgesic properties. nih.govnih.gov Inhibition of sEH elevates the levels of these beneficial EETs, making sEH an attractive therapeutic target for hypertension, inflammation, and neuropathic pain. nih.govresearchgate.net A variety of sEH inhibitors have been developed, with research indicating that modifications to piperidine moieties can be a successful strategy for creating potent inhibitors. researchgate.net For example, a series of memantyl urea (B33335) derivatives with a 3-carbamoylpiperidinyl modification exhibited robust analgesic effects in preclinical models of neuropathic pain. researchgate.net
Antiparasitic Activity (e.g., Trypanosoma cruzi inhibition)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, and current treatments have significant limitations, creating an urgent need for new drugs. nih.govconicet.gov.ar The pyrazole scaffold is a key feature in many compounds being investigated for anti-trypanosomal activity. nih.govfrontiersin.orgnih.govresearchgate.net
Research has explored the introduction of a piperidine linker to phenylpyrazolone structures as a novel starting point for T. cruzi drug discovery. nih.govfrontiersin.org While these initial modifications did not improve potency over the parent compound, they provided valuable structure-activity relationship (SAR) data and opened new avenues for derivatization. nih.govfrontiersin.org Other studies have focused on pyrazole-thiadiazole hybrids, which have demonstrated potent antiparasitic activity against intracellular amastigotes, the clinically relevant form of the parasite. nih.govresearchgate.net
Interactive Table: Anti-Trypanosoma cruzi Activity of Analogue Compounds
| Compound Class | Key Finding | Target Stage | Reference |
|---|---|---|---|
| N-Substituted Phenyldihydropyrazolones | Introduction of a piperidine linker offers new opportunities for derivatization. | Amastigotes | nih.govfrontiersin.org |
| Pyrazole-Thiadiazole Hybrids | Derivatives 1c (2,4-diCl) and 2k (4-NO₂) were the most active. | Intracellular Amastigotes | researchgate.net |
| 3-Cyanopyridine Derivatives | Compounds showed good potency (EC₅₀ <1 μM) but activity was driven by lipophilicity. | Intracellular Amastigotes | conicet.gov.ar |
Structure Activity Relationship Sar Studies of 3 Methoxy 5 1h Pyrazol 4 Yl Piperidine Derivatives
Design and Synthesis of Analogues for Systematic SAR Exploration
The design and synthesis of analogues of the lead compound, 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, are foundational to a thorough SAR investigation. This process involves the strategic modification of different parts of the molecule to probe their importance for biological activity. Key areas of modification include the piperidine (B6355638) ring, its substituents, and the pyrazole (B372694) moiety.
Modifications on the Piperidine Ring System
The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are often crucial for proper orientation within a biological target.
Research into related piperidine derivatives highlights the importance of stereochemistry. For example, in the development of novel inhibitors, the specific stereoconfiguration of substituents on the piperidine ring was found to be critical for potent activity. While direct SAR data for positional and stereochemical variations of this compound is not extensively published, the principles of medicinal chemistry suggest that such modifications would have a profound impact on its biological profile.
Table 1: Hypothetical Positional and Stereochemical Variations and Expected Impact
| Compound | Modification | Expected Impact on Activity |
| (3R,5S)-3-Methoxy-5-(1H-pyrazol-4-yl)piperidine | cis isomer | May exhibit different potency compared to the trans isomer due to altered spatial arrangement of key binding groups. |
| (3R,5R)-3-Methoxy-5-(1H-pyrazol-4-yl)piperidine | trans isomer | Could be more or less active depending on the specific interactions within the target binding site. |
| (3S,5R)-3-Methoxy-5-(1H-pyrazol-4-yl)piperidine | trans isomer | Enantiomer of the (3R,5S) isomer, potentially showing different activity or selectivity. |
| 2-Methoxy-4-(1H-pyrazol-4-yl)piperidine | Positional Isomer | Shifting the substituents could disrupt key binding interactions, likely leading to a decrease in activity. |
This table is illustrative and based on general medicinal chemistry principles.
Modification of the piperidine nitrogen is a common strategy in drug design to modulate properties such as basicity, lipophilicity, and to introduce new interactions with the target. The introduction of various substituents, such as alkyl, aryl, or acyl groups, can significantly alter the pharmacological profile of the parent compound. For example, N-alkylation can increase steric bulk and lipophilicity, which may enhance or diminish activity depending on the size and nature of the binding pocket.
Furthermore, substitution at other positions on the piperidine ring can also be explored. However, this is often less common unless there is a specific rationale based on the target structure. In many cases, unsubstituted positions are preferred to avoid introducing steric clashes.
Table 2: Impact of Substituents on the Piperidine Nitrogen
| Substituent (R) on Piperidine Nitrogen | General Effect | Potential Impact on Activity |
| -H (unsubstituted) | Provides a hydrogen bond donor. | May be crucial for anchoring the molecule in the binding site. |
| -CH₃ (Methyl) | Increases basicity and lipophilicity slightly. | Could enhance activity if a small lipophilic pocket is present. |
| -C(O)CH₃ (Acetyl) | Removes basicity, introduces a hydrogen bond acceptor. | May decrease or alter activity depending on the importance of the nitrogen's basicity. |
| -SO₂CH₃ (Mesyl) | Removes basicity, introduces a strong hydrogen bond acceptor. | Likely to significantly change the electronic properties and binding mode. |
This table is illustrative and based on general medicinal chemistry principles.
Modifications on the 1H-Pyrazole Ring System
The pyrazole ring is a versatile heterocycle in medicinal chemistry, known for its ability to participate in hydrogen bonding and other interactions. pharmatutor.org Modifications to this ring system are a key avenue for optimizing the properties of this compound derivatives.
The pyrazole ring offers several positions for substitution (N1, C3, and C5, as C4 is attached to the piperidine). Substituents on the pyrazole ring can influence the electronic properties, solubility, and metabolic stability of the compound. For instance, alkylation at the N1 position can prevent tautomerization and introduce steric bulk, which can be beneficial or detrimental to activity. nih.gov
Substituents on the carbon atoms of the pyrazole ring can also have a significant impact. Electron-donating or electron-withdrawing groups can alter the pKa of the pyrazole nitrogens and modulate the strength of hydrogen bonds. mdpi.com For example, introducing a small alkyl group at the C3 or C5 position might probe for the presence of small hydrophobic pockets in the target protein. Conversely, a polar substituent could enhance solubility and introduce new hydrogen bonding opportunities. nih.gov
Table 3: Influence of Substituents on the Pyrazole Ring
| Position | Substituent | Potential Effect on Activity | Reference |
| N1 | Methyl (-CH₃) | Blocks tautomerism, increases lipophilicity. May enhance or decrease activity based on steric and electronic effects. | nih.gov |
| N1 | Phenyl (-C₆H₅) | Significantly increases steric bulk and lipophilicity. Often used to explore larger binding pockets. | nih.gov |
| C3/C5 | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group. Can alter pKa and introduce specific interactions. | nih.gov |
| C3/C5 | Methoxy (B1213986) (-OCH₃) | Electron-donating group, hydrogen bond acceptor. May improve solubility and potency. | nih.gov |
Unsubstituted or N1-unsubstituted pyrazoles can exist as two different tautomers, which can interconvert. encyclopedia.pubnih.gov This tautomerism is a critical feature as the two forms have different hydrogen bond donor-acceptor patterns. nih.gov One tautomer may bind more favorably to a biological target than the other. encyclopedia.pub The position of the tautomeric equilibrium can be influenced by the solvent and the nature of other substituents on the ring. nih.govmdpi.com
Understanding which tautomer is the active species is crucial for drug design. If one tautomer is significantly more active, medicinal chemists may design analogues that "lock" the pyrazole into the preferred tautomeric form, for example, by N1-alkylation. This can lead to a more rigid and potent inhibitor. The presence of water molecules in a binding site can also influence which tautomer is favored by forming bridging hydrogen bonds. nih.gov The biological activity of a pyrazole-containing compound can be significantly impacted by this tautomeric equilibrium. encyclopedia.pubnih.gov
Linker Region Modifications and Their Impact on Target Interaction
The linker region, which connects the core piperidine and pyrazole moieties or attaches the scaffold to other pharmacophoric elements, is a critical determinant of a compound's interaction with its biological target. Modifications in this region can significantly alter potency, selectivity, and pharmacokinetic properties by influencing the molecule's conformation, flexibility, and ability to form key interactions within a receptor's binding pocket.
Research into related scaffolds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are potent inhibitors of the presynaptic choline (B1196258) transporter (CHT), has demonstrated the importance of the linker. nih.gov In these series, the piperidin-4-yl)oxy linker was found to be highly favorable compared to simple alkyl ether chains. nih.gov The precise positioning of the piperidine ring, whether at the 3- or 4-position of the linker, was also shown to be a factor, with the 4-position generally being preferred for higher activity. nih.gov
In the development of 5-HT2A receptor inverse agonists based on a phenyl pyrazole core, the linker connecting the central phenyl ring to a terminal basic group was extensively modified. nih.gov The initial leads had poor activity in functional assays despite good binding affinity. Optimization of the linker, in conjunction with other parts of the molecule, led to the discovery of APD791, a compound with high antiplatelet activity and good oral bioavailability. nih.gov This highlights how linker modifications can translate binding affinity into functional efficacy.
The table below illustrates hypothetical linker modifications based on established medicinal chemistry principles for pyrazole-containing compounds. nih.gov
| Linker Modification | Structural Change | Anticipated Impact on Target Interaction | Rationale |
|---|---|---|---|
| Ether Linkage | -O-CH2- | Increased flexibility, potential H-bond acceptor. | Allows for more conformational freedom to adapt to the binding site. The oxygen can interact with H-bond donors. |
| Amide Linkage | -C(O)NH- | Reduced flexibility, adds H-bond donor and acceptor sites. | The rigid planar amide bond can orient substituents precisely. The NH and C=O groups are strong interaction points. nih.gov |
| Reverse Amide Linkage | -NHC(O)- | Alters the directionality of H-bond donor/acceptor vectors. | Can form different hydrogen bonding patterns within the same binding pocket compared to a standard amide. |
| Sulfonamide Linkage | -SO2NH- | Introduces a tetrahedral geometry and strong H-bond donor/acceptor capacity. | The sulfonamide group is a bioisostere for a carboxylic acid and can form robust interactions, as seen in many COX-2 inhibitors like Celecoxib. nih.govmdpi.com |
| Alkene Linkage | -CH=CH- | Adds rigidity and planarity. | The double bond restricts rotation, which can be entropically favorable for binding if the resulting conformation is optimal. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov This computational approach is instrumental in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the mechanism of action. nih.gov For pyrazole and piperidine derivatives, both 2D and 3D-QSAR models have been successfully developed. shd-pub.org.rsnih.gov
Development of Predictive Models for Biological Activity
Predictive QSAR models are typically developed using a 'training set' of molecules with known activities to establish a correlation, which is then validated using an external 'test set' of compounds. nih.gov Various statistical methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.gov
For instance, a study on pyrazole derivatives as acetylcholinesterase (AChE) inhibitors utilized a genetic algorithm-based multiple linear regression (GA-MLR) to develop a statistically robust 2D-QSAR model. Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to piperidine-based CCR5 antagonists, yielding models with high predictive capability. nih.gov These 3D models correlate biological activity with the steric and electrostatic fields of the molecules in their 3D conformation. nih.gov
The robustness of these models is assessed by statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validated coefficient (q² or r²cv), and the predictive ability on an external test set (Pred_R²). mdpi.comnih.gov
| QSAR Model Type | Statistical Method | Key Statistical Parameters | Predictive Power |
|---|---|---|---|
| 2D-QSAR | Multiple Linear Regression (MLR) | R² > 0.8, q² > 0.6 | Good for congeneric series, interprets activity based on 2D properties. nih.gov |
| 3D-QSAR (CoMFA) | Partial Least Squares (PLS) | R² > 0.9, q² > 0.65 | Provides 3D contour maps indicating where steric bulk and electrostatic charge are favorable or unfavorable for activity. mdpi.comresearchgate.net |
| 3D-QSAR (CoMSIA) | Partial Least Squares (PLS) | R² > 0.9, q² > 0.6 | Similar to CoMFA but also models hydrophobic, H-bond donor, and H-bond acceptor fields. nih.gov |
| Pharmacophore-based QSAR | Partial Least Squares (PLS) | R² > 0.9, q² > 0.8 | Correlates activity with the presence and spatial arrangement of key pharmacophoric features. nih.gov |
Identification of Key Molecular Descriptors Influencing Potency and Selectivity
A primary outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. nih.gov These descriptors are numerical representations of molecular properties.
In studies of pyrazole derivatives, key descriptors have been identified:
Topological and Geometrical Descriptors: The molecular volume and the number of multiple bonds have been shown to be significant, suggesting that the size, shape, and degree of unsaturation are crucial for activity. shd-pub.org.rs Adjacency and distance matrix descriptors, which encode information about the connectivity and topology of the molecule, have also been found to be influential. nih.gov
Electronic Descriptors: Electrostatic fields, as visualized in 3D-QSAR contour maps, are critical. shd-pub.org.rs Regions where positive or negative charges enhance activity can be identified, guiding the placement of electron-donating or electron-withdrawing groups.
Physicochemical Descriptors: Lipophilicity, often represented by SlogP, is a common descriptor that affects how a compound interacts with hydrophobic pockets in a receptor and its ability to cross cell membranes. mdpi.com
| Descriptor Class | Specific Descriptor Example | Influence on Activity |
|---|---|---|
| Steric | Molecular Volume | Influences the fit within the binding pocket. |
| Electronic | Electrostatic Field | Determines favorable charge interactions with receptor residues. shd-pub.org.rs |
| Topological | Number of Multiple Bonds | Affects molecular rigidity and electronic properties. |
| Hydrophobic | SlogP | Governs hydrophobic interactions and membrane permeability. mdpi.com |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for forming specific, directional interactions with the target. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based drug design is a powerful alternative. nih.gov This approach relies on the principle that molecules binding to the same receptor likely share common chemical features arranged in a specific 3D orientation, known as a pharmacophore. nih.gov
The process involves aligning a set of active molecules and abstracting the essential features for binding. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers. nih.gov
For pyrazole-containing compounds, pharmacophore models have been developed for various targets. nih.gov For example, a pharmacophore model for pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for potent inhibition. nih.gov Similarly, a model for α-synuclein aggregation inhibitors identified two hydrogen bond acceptors, a hydrophobic group, and two aromatic rings as key. nih.gov
Once a pharmacophore model is validated, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active. It also provides a clear blueprint for the de novo design of new molecules or for optimizing existing leads by ensuring they incorporate the key pharmacophoric features. juniperpublishers.com This integration of pharmacophore modeling, QSAR, and molecular docking presents a holistic approach to designing effective therapeutic agents. juniperpublishers.com
Future Research Directions and Translational Opportunities for 3 Methoxy 5 1h Pyrazol 4 Yl Piperidine
Optimization Strategies for Enhanced Potency and Selectivity in Preclinical Models
The development of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine into a viable clinical candidate will heavily rely on strategic chemical modifications to enhance its potency against specific biological targets while ensuring high selectivity to minimize off-target effects. Drawing inspiration from structure-activity relationship (SAR) studies on analogous piperidine (B6355638) and pyrazole-containing compounds, several optimization strategies can be envisioned. nih.govnih.gov
A primary focus will be the exploration of substitutions on both the piperidine and pyrazole (B372694) rings. For instance, N-alkylation or N-arylation of the piperidine nitrogen could significantly influence receptor engagement and pharmacokinetic properties. Similarly, substitution at the N1 position of the pyrazole ring with various alkyl or aryl groups has been shown in related molecules to modulate binding affinity and selectivity for targets such as kinases. nih.govsci-hub.se The methoxy (B1213986) group at the 3-position of the piperidine ring also presents an opportunity for modification, where its replacement with other alkoxy groups or bioisosteres could fine-tune the compound's electronic and steric profile.
Iterative cycles of synthesis and in vitro screening will be crucial to build a comprehensive SAR dataset. This data will guide the rational design of second-generation analogs with improved potency and a cleaner selectivity profile, essential for advancing into preclinical animal models.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The structural motifs within this compound suggest potential interactions with a range of biological targets. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, including inhibitors of kinases and other enzymes. mdpi.comijpsr.com The piperidine moiety is prevalent in central nervous system (CNS) active compounds, often contributing to interactions with G-protein coupled receptors (GPCRs) and ion channels. nih.gov
Future research should therefore include broad-based pharmacological profiling to identify novel biological targets. This could involve screening against diverse panels of kinases, GPCRs, and other enzyme families. For example, related pyrazole-containing compounds have demonstrated activity against targets such as interleukin-1 receptor-associated kinase 4 (IRAK4) and checkpoint kinase 1 (CHK1), suggesting that this compound could be explored for applications in inflammatory diseases and oncology. nih.govnih.gov Furthermore, given the presence of the piperidine ring, investigating its potential as a modulator of neurotransmitter transporters or receptors in the CNS is a logical avenue. nih.gov Unraveling these potential mechanisms of action will be pivotal in defining the therapeutic areas where this compound could have the most significant impact.
Integration with Fragment-Based Drug Discovery and Diversity-Oriented Synthesis
The modular nature of this compound makes it an ideal candidate for both fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) approaches. whiterose.ac.ukrsc.orgnih.gov In an FBDD context, the pyrazole-piperidine core can be considered a high-value fragment. Screening of this core fragment against a multitude of protein targets could reveal novel starting points for drug discovery programs. rsc.org The subsequent "growing" of the fragment by adding substituents at the methoxy position or on the pyrazole ring can be guided by structural biology techniques like X-ray crystallography to optimize interactions with the target protein. nih.gov
Conversely, DOS strategies can be employed to rapidly generate a large library of analogs around the this compound scaffold. nih.govmdpi.commdpi.com By utilizing a variety of building blocks and reaction pathways, a diverse set of molecules with varied stereochemistry and functional group presentation can be synthesized. This approach increases the probability of discovering compounds with novel biological activities and provides a rich dataset for understanding the broader chemical space around this scaffold.
Development of Advanced In Vitro Models for Biological Evaluation
As potential biological targets for this compound are identified, the development and utilization of sophisticated in vitro models will be essential for a more accurate prediction of its in vivo efficacy. Moving beyond simple biochemical assays, future studies should incorporate cell-based assays that reflect the complexity of the disease pathophysiology.
For instance, if the compound shows promise as an anti-cancer agent, its effects could be evaluated in 3D tumor spheroid models or co-culture systems that include stromal and immune cells. These models better mimic the tumor microenvironment and can provide more relevant insights into drug efficacy. Similarly, if CNS activity is pursued, high-content imaging assays in primary neurons or induced pluripotent stem cell (iPSC)-derived neuronal models could be employed to assess effects on neurite outgrowth, synaptic function, or other relevant cellular phenotypes. The use of such advanced in vitro systems will facilitate a more robust preclinical evaluation and de-risking of the compound before transitioning to in vivo studies.
Collaborative Research Avenues in Chemical Biology and Medicinal Chemistry
The multifaceted nature of developing a novel compound like this compound necessitates a collaborative approach. Establishing partnerships between academic research groups with expertise in synthetic chemistry, and industrial partners with capabilities in high-throughput screening and drug development, will be crucial.
Q & A
Basic: What are the optimal synthetic routes for 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine?
Answer:
The synthesis of piperidine-pyrazole hybrids typically involves multi-step processes. A common strategy is:
Core template assembly : Start with a 1,5-diarylpyrazole core, as seen in SR141716 analogs, using condensation reactions between pyrazole-carboxaldehydes and substituted piperidines .
Functionalization : Introduce methoxy groups via nucleophilic substitution or Mitsunobu reactions. For example, pyrazole-4-carboxaldehyde can react with malononitrile under reflux, followed by hydrazine hydrate in ethanol/piperidine to form pyrazolyl-piperidine intermediates .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for isolation.
Basic: How is this compound characterized structurally?
Answer:
Key characterization methods include:
- X-ray crystallography : Resolve piperidine chair conformations and pyrazole ring orientation (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Distinct signals for methoxy protons (~δ 3.2–3.5 ppm) and pyrazole C-H protons (~δ 7.5–8.5 ppm). Piperidine protons show splitting patterns between δ 1.5–3.0 ppm .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or HRMS .
Advanced: How can structural modifications enhance target selectivity in analogs?
Answer:
- Substituent optimization : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrazole ring to improve metabolic stability and receptor binding. For example, fluorinated analogs of PDE10A inhibitors showed >15,000-fold selectivity over other phosphodiesterases .
- Piperidine substitution : Replace the methoxy group with bulkier substituents (e.g., 4-fluorobenzylidene) to modulate dopamine D4/5-HT2A receptor affinity, as seen in NRA0161 (Ki = 1.00 nM for D4) .
- Computational docking : Use X-ray co-crystal structures (e.g., PDE10A-ligand complexes) to guide substitutions for steric/electronic complementarity .
Advanced: What computational models predict pharmacokinetic properties of this compound?
Answer:
- QSAR studies : Develop regression models correlating logP, polar surface area, and H-bond donors with bioavailability. For phenyl-piperidine derivatives, descriptors like AlogP98 and topological polar surface area (TPSA) strongly influence blood-brain barrier penetration .
- ADMET prediction : Tools like ADMET Predictor™ evaluate CYP450 inhibition risk and plasma protein binding. Piperidine derivatives with TPSA < 80 Ų typically show high CNS penetration .
Advanced: What biological targets are associated with this compound?
Answer:
- Kinase inhibition : Piperidine-pyrazole hybrids inhibit protein serine/threonine kinases (e.g., AKT2 mutants) by occupying the ATP-binding pocket .
- Neuroreceptor modulation : Analogous compounds (e.g., Cris-104) act as α4β2* nicotinic acetylcholine receptor agonists, suppressing hyperlocomotion in rodent models (MED = 0.3 mg/kg) .
- Dopamine/5-HT receptors : NRA0161 derivatives exhibit high 5-HT2A occupancy (rat frontal cortex) and antipsychotic activity .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay validation : Confirm receptor binding assays using radioligands (e.g., [³H]spiperone for 5-HT2A) to minimize off-target effects .
- Metabolic profiling : Compare liver microsome stability (e.g., mouse vs. human) to explain species-specific discrepancies in IC50 values .
- Structural analogs : Test enantiomers (e.g., (R)- vs. (S)-configurations) to isolate stereochemical effects on activity, as seen in crizotinib derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
